molecular formula C10H11BrFN B1415516 1-[(2-Bromo-4-fluorophenyl)methyl]azetidine CAS No. 1881780-14-8

1-[(2-Bromo-4-fluorophenyl)methyl]azetidine

Cat. No. B1415516
CAS RN: 1881780-14-8
M. Wt: 244.1 g/mol
InChI Key: ZWWZQJOYRRROQH-UHFFFAOYSA-N
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Description

1-[(2-Bromo-4-fluorophenyl)methyl]azetidine is a chemical compound that belongs to the azetidine family. It has a molecular formula of C10H11BrFN and a molecular weight of 244.1 g/mol .


Molecular Structure Analysis

The molecular structure of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidine includes a bromine (Br) and a fluorine (F) atom attached to a phenyl ring, which is further connected to an azetidine ring . The InChI code for this compound is InChI=1S/C10H11BrFN/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidine include a molecular weight of 244.10 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not found in the search results.

Scientific Research Applications

Cyclodehydrohalogenation Studies

  • Research on the formation of 2-oxo-azetidine from N-phenyl-N-chloroacetyl-4-fluoro-phenacylamine suggests the possibility of dπ-acceptor resonance between the aromatic ring and the bromo-substituent, indicating potential applications in organic chemistry and molecular structure studies (Abdulla, Lahiri, Crabb, & Cahill, 1971).

Pharmacological Applications

  • A study on benzofuran-based S1P1 agonists, including the compound 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid, highlighted its potential as an S1P1 agonist with significant selectivity and efficacy, indicating its potential use in treating multiple sclerosis (Saha et al., 2011).

Antioxidant Activity Studies

  • Azetidines derived from phenyl urea derivatives have been shown to display moderate to significant antioxidant effects compared to ascorbic acid, suggesting their potential application in developing new antioxidant agents (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Plant Physiology Research

  • The use of Azetidine 2-carboxylic acid in studying the relationship between protein synthesis and ion transport in barley roots suggests applications in plant physiology and biochemistry research (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Synthesis of Piperidines

  • Studies on the synthesis of stereodefined 3,4-disubstituted piperidines from 2-(2-bromo-1,1-dimethylethyl)azetidines show its application in the synthesis of complex organic compounds, which may have implications in medicinal chemistry (Mollet, Broeckx, D’hooghe, & Kimpe, 2012).

Dopamine Antagonist Evaluation

  • Azetidine derivatives were evaluated for their potency as dopaminergic antagonists, indicating potential applications in neuroscience and pharmacology (Metkar, Bhatia, & Desai, 2013).

properties

IUPAC Name

1-[(2-bromo-4-fluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-10-6-9(12)3-2-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWZQJOYRRROQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Bromo-4-fluorophenyl)methyl]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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